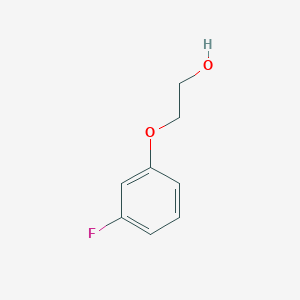
2-(3-Fluorophenoxy)ethanol
説明
“2-(3-Fluorophenoxy)ethanol” is a chemical compound with the CAS Number: 143915-17-7 . It has a molecular weight of 156.16 and is a liquid at room temperature . The compound is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same as its common name . The InChI code for this compound is 1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.16 and is stored at a temperature between 2-8°C .
科学的研究の応用
Fungicidal Properties :
- Substituted aryloxyalkanols, including compounds similar to 2-(3-Fluorophenoxy)ethanol, have shown remarkable activity against various fungi such as Aspergillus flavus and Helminthosporium oryzae, which are responsible for fish mycoses. These chemicals were found to be non-lethal to fish even at high concentrations used for fungicidal screening (Giri, Singh, Srivastava, & Mekrani, 1981).
Photophysical Applications :
- Derivatives of this compound have been used in the synthesis of novel compounds exhibiting interesting photophysical properties, such as the emission of pure white light, which has potential applications in lighting and display technologies (Cheng, Liu, Bao, Xu, Yang, & Han, 2014).
Environmental Applications :
- In environmental science, compounds related to this compound have been studied for the extraction of phenolic alcohols from aqueous solutions, like those found in olive mill wastewater. This research is significant for environmental management and waste treatment (Reis, Freitas, Ferreira, & Carvalho, 2006).
Photochemical Properties :
- Zinc phthalocyanines bearing fluoro-functionalized groups derived from this compound have been synthesized, showing good solubility in organic solvents and potential applications in photochemical processes due to their fluorescence and singlet oxygen generation properties (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).
Biochemical Research :
- Derivatives of this compound have been used in biochemical research, such as in the synthesis of hydroxytyrosol, a phenolic compound in olive oil with significant antioxidant activities. This research contributes to understanding the metabolism and bioavailability of such compounds (Bai, Yan, Takenaka, Sekiya, & Nagata, 1998).
Organic Chemistry Education :
- In the field of chemistry education, experiments involving the synthesis of derivatives of this compound have been used to teach students about organic synthesis and analysis techniques (Baar, 2018).
Safety and Hazards
特性
IUPAC Name |
2-(3-fluorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLHZORYOLQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)
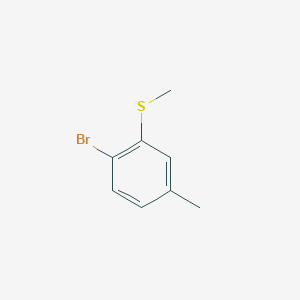


![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5,7-bis(trifluoromethyl)-](/img/structure/B3240531.png)
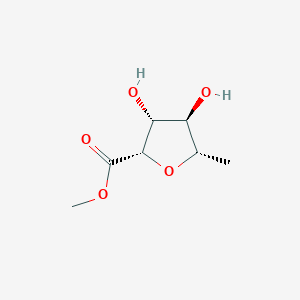
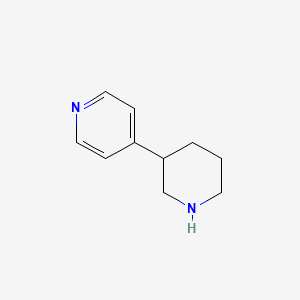
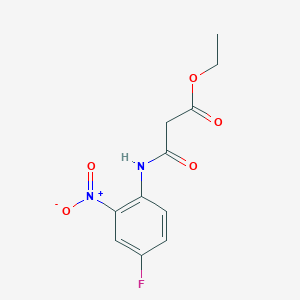
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)

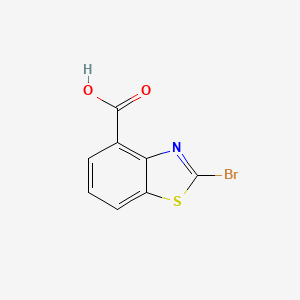
![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)